2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid
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Overview
Description
Phenolic compounds, such as “2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid”, are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .
Synthesis Analysis
While specific synthesis methods for “2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid” are not available, similar compounds like 4-Hydroxyphenylacetic acid are synthesized by diazotization and hydrolysis of 4-aminophenylacetic acid .Molecular Structure Analysis
The molecular structure of phenolic compounds is characterized by one or more hydroxyl groups directly attached to one or more aromatic rings . The aromatic ring is responsible for making a phenol a weak acid by donating a H-atom .Chemical Reactions Analysis
Phenolic compounds have characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Physical And Chemical Properties Analysis
Phenolic compounds exist in different physical states. For example, a phenol, benzoic acid, phenylacetic acid are liquid, while most of the phenolic compounds are solid .Scientific Research Applications
Chemical Transformations and Synthesis
6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid and its analogs, closely related to 2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid, have been synthesized, exploring their luminescence and complex-forming properties. The research focused on the special features of reduction and acetylation reactions, and methods were developed for chemical conversions to study the dependence of these properties on various functional substituents (Vasin, Koldaeva, & Perevalov, 2013).
Fluorescence and Sensing Applications
A benzothiazole-based compound, 2-(5-(4-carboxyphenyl)-2-hydroxyphenyl)benzothiazole, showed promise as a ratiometric fluorescent chemosensor. It was particularly effective in detecting pH fluctuations in biosamples and neutral water samples, displaying reversible acid/base-switched yellow/cyan emission transition. This compound's sensitive pH detection aligns with physiological pH levels, making it suitable for highly sensitive pH sensing in biological contexts (Li et al., 2018).
Antimicrobial Activity
Compounds derived from 2-Aminobenzothiazole-6-carboxylic acid, structurally similar to the subject compound, were tested for their antibacterial activity against various microorganisms, including Staphylococcus aureus, Bacillus subtilis, Psuedomonas aeruginosa, and Escherichia coli. These derivatives exhibited good to moderate antibacterial activity and were also tested for antifungal properties against different fungal species (Chavan & Pai, 2007).
Synthesis and Biological Screening of Derivatives
Various derivatives of benzothiazole, like {4-(4-(6-substituted-benzothiazol-2-yl-amino)-3-carboxy-benzyl)-2-carboxy- phenyl}-6-substituted-benzothiazol-2-yl-amines, were synthesized and screened for biological activity against gram-positive and gram-negative microorganisms. This research highlights the potential of benzothiazole derivatives in developing new antimicrobial agents (Deohate, Radhakisan, & Toshniwal, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-hydroxyphenyl)-1,3-benzothiazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3S/c16-10-4-1-8(2-5-10)13-15-11-6-3-9(14(17)18)7-12(11)19-13/h1-7,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMUXDJTCIQKIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-phenyl)-benzothiazole-6-carboxylic acid |
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